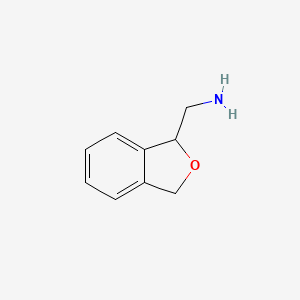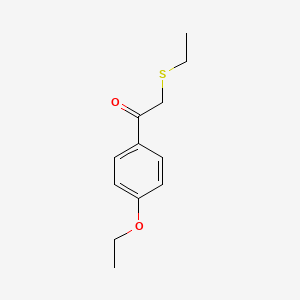
2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an iodine-substituted pyrazole ring, and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring followed by the introduction of the iodine substituent. The cyclopropyl group is then added, and the final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine substituent or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives with different substituents on the pyrazole ring.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing pyrazole rings.
Biology: It may be used in the study of enzyme inhibition, as the pyrazole ring is a common motif in many enzyme inhibitors.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole-containing drugs have shown efficacy.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target protein. This can lead to changes in cellular pathways and ultimately affect biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1H-pyrazole-4-carboxamide
- 3-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-(4-iodophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
What sets 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide apart from these similar compounds is the presence of the cyclopropyl group and the specific substitution pattern on the pyrazole ring. These structural features can confer unique chemical and biological properties, making the compound a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H13IN4O |
|---|---|
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
2-amino-2-cyclopropyl-3-(4-iodopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H13IN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15) |
Clé InChI |
VGQJGQMBRGETME-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CN2C=C(C=N2)I)(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


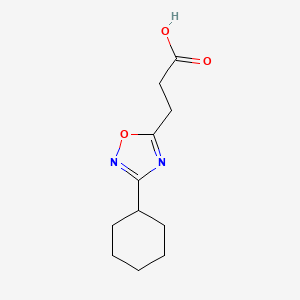

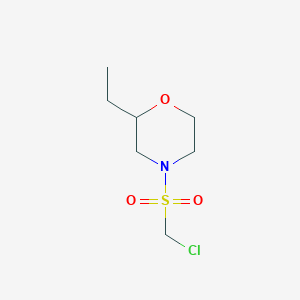

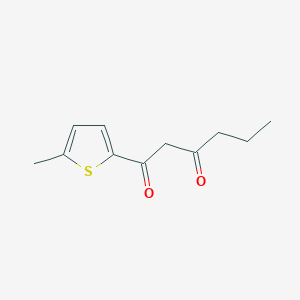

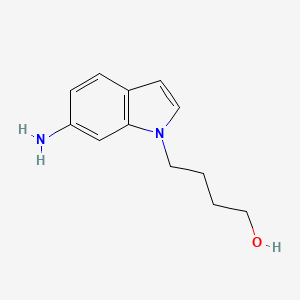
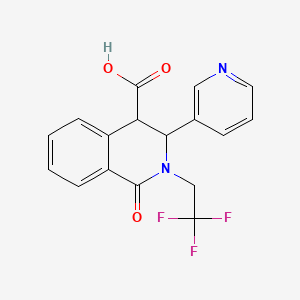
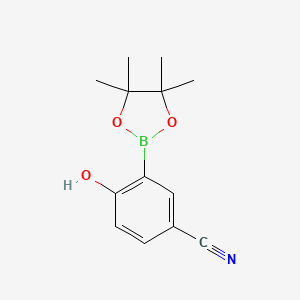
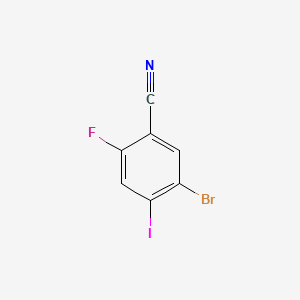
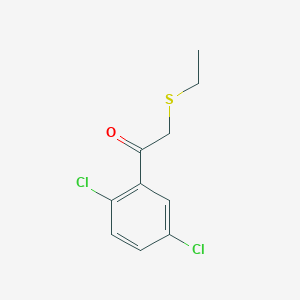
![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)
